PI3Kδ Cellular Target Engagement vs. a Direct Chloropyridazinyl Analog
The target compound inhibits human PI3Kδ-mediated AKT phosphorylation at S473 in Ri-1 cells with an IC50 of 102 nM. In contrast, the direct chloropyridazinyl analog (1-(6-chloropyridazin-3-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide) shows no reported activity against PI3Kδ but instead inhibits PIKfyve with an IC50 of 5.75 µM, indicating a >50-fold functional selectivity switch driven by the 6-methoxy to 6-chloro substitution. [1] [2]
| Evidence Dimension | Cellular PI3Kδ pathway inhibition vs. PIKfyve biochemical inhibition |
|---|---|
| Target Compound Data | PI3Kδ cellular IC50 = 102 nM |
| Comparator Or Baseline | 1-(6-chloropyridazin-3-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide: PIKfyve IC50 = 5,750 nM |
| Quantified Difference | Functional selectivity shift; no PI3Kδ activity detected for the chloropyridazinyl analog |
| Conditions | Ri-1 cell line, electrochemiluminescence assay, 30 min incubation for target compound; PIKfyve biochemical assay for comparator. |
Why This Matters
This demonstrates that the 6-methoxy group is a critical determinant of PI3Kδ selectivity, making the target compound the mandatory choice for studies focused on the PI3K/AKT pathway.
- [1] BindingDB Entry BDBM50394893 (CHEMBL2165502). Affinity Data: IC50 = 102 nM for PI3Kδ. View Source
- [2] BindingDB Entry BDBM645410. Affinity Data: IC50 = 5.75E+3 nM for PIKfyve. View Source
